![molecular formula C8H10F2N2O2 B2991509 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 957513-84-7](/img/structure/B2991509.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C8H10F2N2O2 and its molecular weight is 204.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Degradation and Toxicology
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, as part of the broader category of polyfluoroalkyl chemicals, has been extensively studied for its environmental persistence and potential toxic effects. Research indicates that these chemicals, due to their resistance to environmental degradation, can transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), substances of considerable regulatory concern due to their toxic profiles. Studies focusing on microbial degradation pathways highlight the environmental fate and effects of precursor chemicals, elucidating quantitative and qualitative relationships between precursors and PFCAs or PFSAs, identifying novel degradation intermediates and products, and suggesting future directions for biodegradation studies and environmental monitoring (Liu & Mejia Avendaño, 2013).
Pharmacological Interests
The trifluoromethylpyrazole moiety, closely related to the core structure of the compound , has garnered attention for its pharmacological potentials, particularly as anti-inflammatory and antibacterial agents. The specific positioning of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds, underscoring the importance of such structures in medicinal chemistry for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Health Risks
The widespread use and environmental persistence of perfluoroalkyl and polyfluoroalkyl substances, including compounds similar to this compound, pose significant environmental and health risks. These substances have been detected ubiquitously in water, soil, and living organisms, indicating their potential for bioaccumulation and the associated risks. Studies have called for improved understanding of their environmental behavior, toxicology, and the impact of their long-chain and short-chain variants to inform risk assessments and regulatory policies (Houde et al., 2006).
Synthesis of Heterocycles
The chemical structure of this compound makes it a candidate for the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. The reactivity and functional groups present in such compounds facilitate the creation of diverse chemical libraries, potentially contributing to the discovery of new drugs and therapeutic agents (Gomaa & Ali, 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that difluoromethyl groups can enhance the biological activity of a compound by increasing its lipophilicity, which can improve its interaction with target proteins . The presence of the pyrazole ring, a common feature in many biologically active compounds, may also contribute to its mode of action .
Biochemical Pathways
Compounds containing difluoromethyl groups and pyrazole rings have been associated with various biological pathways, including inflammatory response and signal transduction .
Pharmacokinetics
The presence of the difluoromethyl group can potentially enhance the compound’s bioavailability by increasing its lipophilicity .
Result of Action
Compounds with similar structures have been associated with various biological effects, such as anti-inflammatory and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-3-6(7(9)10)11-12(4)5(2)8(13)14/h3,5,7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPDXUOHYXDFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
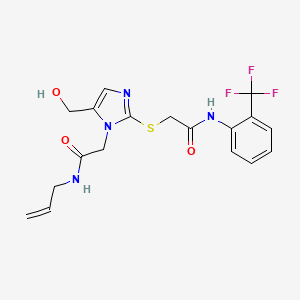
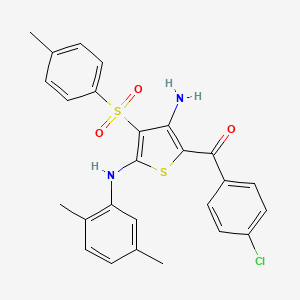
![1-{[1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991430.png)
![20-{[3-(Dimethylamino)propyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B2991433.png)
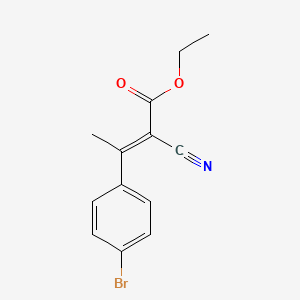
![N-(2-chlorobenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2991437.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2991438.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide](/img/structure/B2991439.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)
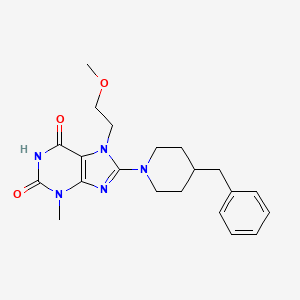
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)
![ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1H-indole-2-carboxylate](/img/structure/B2991447.png)
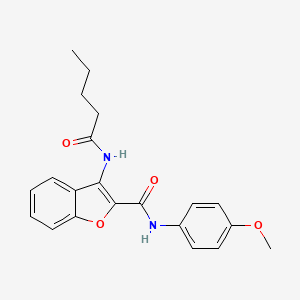
![N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991449.png)
